4-(4-Fluorobenzoyl)oxane
Description
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Properties
IUPAC Name |
(4-fluorophenyl)-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAVXOHTGXATST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Fluorobenzoyl and Oxane Moieties in Organic Synthesis
The strategic incorporation of specific functional groups is a cornerstone of modern organic and medicinal chemistry, aiming to fine-tune the properties of a molecule for a desired application. The fluorobenzoyl and oxane moieties present in 4-(4-Fluorobenzoyl)oxane are prime examples of such strategic design elements.
The oxane ring , a saturated six-membered heterocycle containing one oxygen atom, is also a privileged scaffold in medicinal chemistry. acs.org Its non-planar, chair-like conformation can introduce three-dimensionality to a molecule, which is often crucial for specific interactions with biological targets. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, influencing solubility and binding affinity. acs.orgresearchgate.netnih.gov Moreover, the replacement of a carbocyclic ring with an oxane can improve physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable tool in drug discovery. acs.orgresearchgate.net The synthesis of substituted tetrahydropyrans (oxanes) is an active area of research, with methods like the Prins cyclization and intramolecular oxa-Michael addition being key strategies. niscpr.res.inbeilstein-journals.org
Overview of Key Research Avenues for Advanced Chemical Entities
Strategic Approaches to Fluorobenzoyl-Oxane Skeleton Construction
The creation of the 4-(4-Fluorobenzoyl)oxane skeleton is a significant challenge in organic synthesis, requiring precise control over reactivity and selectivity. Chemists have developed several strategic approaches to assemble this key structural motif, each with its own advantages and nuances.
Friedel-Crafts Acylation Strategies and Selectivity Control
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a principal method for introducing the 4-fluorobenzoyl group onto a precursor molecule. scienceinfo.comrsc.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. organic-chemistry.org In the synthesis of 4-(4-Fluorobenzoyl)oxane, this would involve the acylation of an oxane-containing aromatic precursor.
A critical aspect of this strategy is controlling the regioselectivity of the acylation. For substituted aromatic rings, the position of acylation is directed by the existing substituents. The product distribution can be significantly influenced by the choice of catalyst and solvent. stackexchange.com The formation of the desired isomer is paramount, and achieving high selectivity is a key research objective. The use of solid acid catalysts, such as zeolites and metal oxides, is an area of increasing interest as they can be more easily separated from the reaction mixture and are often reusable. dokumen.pub
The classic Friedel-Crafts acylation often requires stoichiometric amounts of a Lewis acid catalyst, like aluminum chloride (AlCl₃), because both the starting material and the acylated product can form complexes with the catalyst. organic-chemistry.org This can lead to large amounts of waste. Modern variations focus on using catalytic amounts of more active catalysts, such as rare earth metal triflates, which can be recovered and reused, making the process greener. dokumen.pubresearchgate.net
| Catalyst Type | Advantages | Disadvantages |
| Lewis Acids (e.g., AlCl₃) | Readily available, well-understood reactivity. scienceinfo.com | Often required in stoichiometric amounts, leading to significant waste. organic-chemistry.org |
| Solid Acids (e.g., Zeolites) | Easily separable, reusable, generally less corrosive. dokumen.pub | May require higher reaction temperatures. |
| Rare Earth Metal Triflates | High catalytic activity, can be used in smaller amounts, often recoverable and reusable. researchgate.net | Higher initial cost compared to traditional Lewis acids. |
Novel Cyclization and Ring-Forming Reactions for Oxane Integration
The integration of the oxane ring is another crucial step in the synthesis of 4-(4-Fluorobenzoyl)oxane. Novel cyclization and ring-forming reactions offer elegant and efficient pathways to construct this heterocyclic system. These methods often involve intramolecular reactions, where a linear precursor is induced to form the cyclic oxane structure.
One such approach could involve a reductive cyclization. For instance, a precursor containing both a nitro group and a suitably positioned acetophenone (B1666503) moiety can undergo reduction of the nitro group to an amine, which then participates in an intramolecular cyclization to form a quinolone ring system, a related heterocyclic structure. researchgate.net While not a direct synthesis of oxane, this illustrates the principle of using cyclization to build heterocyclic rings.
The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is another powerful tool for constructing five-membered rings and could potentially be adapted for the synthesis of related cyclic structures. organic-chemistry.org The development of asymmetric versions of these cyclization reactions, often employing chiral catalysts, allows for the stereocontrolled synthesis of complex molecules. organic-chemistry.org
Transition Metal-Catalyzed Coupling Reactions in Oxane Functionalization
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uva.es In the context of 4-(4-Fluorobenzoyl)oxane synthesis, these reactions can be employed to functionalize a pre-formed oxane ring or to construct the entire molecule through a convergent approach.
Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are particularly valuable. uva.es For instance, a Heck reaction could be used to couple an aryl halide with an alkene, a process that could be adapted for intramolecular cyclization to form the oxane ring. researchgate.net The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, is another versatile method for creating C-C bonds with high selectivity. uva.es
Recent advances have focused on C-H activation, where a transition metal catalyst directly functionalizes a C-H bond, avoiding the need for pre-functionalized starting materials. nih.govnih.gov This approach is highly atom-economical and can significantly shorten synthetic routes. For example, a palladium catalyst could be used to directly arylate a C-H bond on the oxane ring with a 4-fluorophenyl group. nih.gov The development of directing groups, which guide the catalyst to a specific C-H bond, has greatly enhanced the selectivity of these reactions. nih.gov
| Coupling Reaction | Key Reactants | Catalyst |
| Heck Reaction | Alkene, Aryl or Vinyl Halide | Palladium uva.esresearchgate.net |
| Suzuki Coupling | Organoboron Compound, Organohalide | Palladium uva.es |
| C-H Activation | Arene, Alkene/Alkyne | Palladium, Rhodium, Ruthenium nih.govnih.govbeilstein-journals.org |
Development of Optimized Reaction Conditions and Process Intensification
Beyond the development of novel synthetic strategies, significant research efforts are dedicated to optimizing reaction conditions and intensifying processes to improve the efficiency, sustainability, and cost-effectiveness of synthesizing 4-(4-Fluorobenzoyl)oxane.
Catalyst Design and Evaluation for Enhanced Efficiency
The catalyst is at the heart of many of the synthetic methods described above, and its design and performance are critical for success. For Friedel-Crafts acylations, research has moved towards developing more active and reusable catalysts to replace traditional Lewis acids. dokumen.pub This includes the use of solid acids like zeolites, sulfated zirconia, and heteropolyacids. dokumen.pubacs.org These materials offer the advantage of easy separation and recycling, reducing waste and environmental impact. dokumen.pub
In the realm of transition metal catalysis, the design of ligands plays a crucial role in controlling the reactivity and selectivity of the metal center. mdpi.com For example, in palladium-catalyzed C-H activation, the choice of ligand can determine which C-H bond is functionalized and can influence the rate of the reaction. nih.gov High-throughput screening techniques are increasingly being used to rapidly evaluate large libraries of catalysts and ligands to identify the optimal combination for a specific transformation. researchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, is also emerging as a powerful tool in organic synthesis. researchgate.net Enzymes offer unparalleled selectivity and can operate under mild reaction conditions. While the application of biocatalysis to the synthesis of 4-(4-Fluorobenzoyl)oxane is still in its early stages, the development of engineered enzymes could provide highly efficient and environmentally friendly synthetic routes in the future. researchgate.net
Solvent Effects and Reaction Medium Engineering
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the reaction mechanism itself. stackexchange.com In Friedel-Crafts acylations, the polarity of the solvent can affect the solubility of the catalyst-reactant complex and can influence the product distribution. stackexchange.com For example, in the acylation of naphthalene, switching from a non-polar solvent like carbon disulfide to a polar solvent like nitrobenzene (B124822) can dramatically change the ratio of the isomeric products. stackexchange.com
The use of "green" solvents, such as ionic liquids and supercritical fluids, is an active area of research aimed at reducing the environmental impact of chemical processes. Ionic liquids, which are salts that are liquid at or near room temperature, can offer unique solubility properties and can sometimes enhance the activity of catalysts. Solvent-free reactions, where the reactants themselves act as the reaction medium, represent the ultimate in green chemistry, eliminating the need for a solvent altogether. researchgate.net
Reaction medium engineering also extends to the use of techniques like microwave irradiation, which can dramatically accelerate reaction rates and improve yields. organic-chemistry.org The development of continuous flow processes, where reactants are continuously passed through a reactor containing a immobilized catalyst, offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scale-up. researchgate.net
An In-depth Analysis of 4-(4-Fluorobenzoyl)oxane: Synthesis and Purification
The chemical compound 4-(4-Fluorobenzoyl)oxane is a ketone derivative of oxane, featuring a fluorobenzoyl group attached to the heterocyclic ring. While this compound is noted in chemical supplier databases, detailed scientific literature focusing specifically on its advanced synthesis and purification is not extensively available in the public domain. This article explores the requested aspects of its chemistry, drawing upon established principles in organic synthesis and analytical chemistry where specific data for the title compound is lacking.
Advanced Synthetic Methodologies for 4-(4-Fluorobenzoyl)oxane
The synthesis of 4-(4-Fluorobenzoyl)oxane would likely proceed through a Friedel-Crafts acylation reaction, a fundamental method for attaching acyl groups to an aromatic ring. However, advanced methodologies for such syntheses focus on improving yield, selectivity, and environmental footprint.
While specific advanced synthetic methods for 4-(4-Fluorobenzoyl)oxane are not detailed in published research, analogous reactions suggest that modern catalysts and reaction conditions could be applied. A plausible advanced approach would involve the acylation of a suitable oxane precursor with 4-fluorobenzoyl chloride. The "advancement" in such a synthesis would lie in the choice of catalyst and reaction setup.
| Catalyst Type | Potential Advantages | Example Catalyst |
| Heterogeneous Solid Acids | Ease of separation, reusability, reduced corrosive waste. | Zeolites, Montmorillonite clays |
| Lewis Acids on Solid Support | Enhanced stability and activity, milder reaction conditions. | AlCl₃ on graphite |
| Ionic Liquids | "Green" solvent and catalyst, tunable properties. | Chloroaluminate ionic liquids |
These advanced methods aim to overcome the drawbacks of traditional homogeneous Friedel-Crafts reactions, which often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste and difficult workup procedures.
The application of green chemistry principles to the synthesis of 4-(4-Fluorobenzoyl)oxane is a critical consideration for modern chemical manufacturing. Although specific studies on this compound are not available, the principles can be applied hypothetically to its synthesis.
The core principles of green chemistry that would be most relevant to the synthesis of 4-(4-Fluorobenzoyl)oxane include:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. For a Friedel-Crafts acylation, this would involve optimizing the reaction to minimize by-products.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives.
Energy Efficiency: Employing reaction conditions that require less energy, such as using highly active catalysts that allow for lower reaction temperatures or utilizing microwave irradiation.
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.
The following table illustrates how green chemistry principles could be applied to a hypothetical synthesis of 4-(4-Fluorobenzoyl)oxane.
| Green Chemistry Principle | Application in Synthesis |
| Prevention of Waste | Utilizing a highly efficient catalytic system to minimize side reactions and by-products. |
| Safer Solvents | Replacing traditional chlorinated solvents (e.g., dichloromethane) with greener alternatives like supercritical CO₂, ionic liquids, or even water if a suitable catalyst is used. |
| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. |
| Use of Renewable Feedstocks | While not directly applicable to the core reactants, this principle could be considered in the overall process for solvent production or other auxiliaries. |
The purification of 4-(4-Fluorobenzoyl)oxane to a high degree of purity is essential for its use in research or as a chemical intermediate. Advanced purification techniques would be employed to remove unreacted starting materials, catalyst residues, and reaction by-products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern purification and analysis. For a compound like 4-(4-Fluorobenzoyl)oxane, a reversed-phase HPLC method would likely be effective.
Hypothetical HPLC Parameters for Purification:
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Detection | UV at a wavelength corresponding to the absorbance of the benzoyl group |
| Flow Rate | Dependent on column dimensions |
Impurity profiling is a critical aspect of process development and quality control. It involves the identification and quantification of all impurities present in the final product. For 4-(4-Fluorobenzoyl)oxane, potential impurities could arise from side reactions of the Friedel-Crafts acylation or from the starting materials.
Potential Impurities and Analytical Methods:
| Potential Impurity | Origin | Analytical Technique for Identification |
| Isomeric products (ortho-, meta-) | Non-regioselective acylation | HPLC, GC-MS, NMR Spectroscopy |
| 4-Fluorobenzoic acid | Hydrolysis of 4-fluorobenzoyl chloride | HPLC, LC-MS |
| Unreacted starting materials | Incomplete reaction | HPLC, GC-MS |
| Catalyst residues | Incomplete removal during workup | Inductively Coupled Plasma (ICP) analysis |
Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be indispensable for the structural elucidation of unknown impurities.
Investigation of Reaction Mechanisms and Chemical Reactivity of 4 4 Fluorobenzoyl Oxane
Mechanistic Pathways of Key Functional Group Transformations
The reactivity of 4-(4-Fluorobenzoyl)oxane is primarily centered around its carbonyl group and the adjacent oxane and fluorophenyl rings.
The carbonyl group (C=O) in 4-(4-Fluorobenzoyl)oxane is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. masterorganicchemistry.com This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of the electron-withdrawing 4-fluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to ketones with electron-donating groups. masterorganicchemistry.com
The fundamental reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the carbon atom is sp³ hybridized. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide anion yields the alcohol addition product. slideshare.net
The general mechanism for nucleophilic addition is as follows:
Nucleophilic attack: The nucleophile adds to the carbonyl carbon.
Protonation: The negatively charged oxygen is protonated, often by the solvent or a weak acid, to form the final product.
The reversibility of this reaction depends on the basicity of the nucleophile; strong bases like Grignard reagents or hydride donors lead to irreversible additions, while weaker bases may participate in reversible additions. masterorganicchemistry.com
| Nucleophile (Example Reagent) | Intermediate | Final Product | Reaction Type |
|---|---|---|---|
| Hydride (NaBH₄, LiAlH₄) | Tetrahedral alkoxide | Secondary alcohol | Reduction |
| Organometallic (e.g., CH₃MgBr) | Tetrahedral alkoxide | Tertiary alcohol | Grignard Reaction |
| Cyanide (HCN, NaCN) | Tetrahedral cyanohydrin anion | Cyanohydrin | Cyanohydrin formation |
| Amines (e.g., RNH₂) | Hemiaminal | Imine (after dehydration) | Imine formation |
The oxane ring, a saturated six-membered heterocycle, is generally less reactive than the carbonyl group. oup.com Its primary influence on the reactivity of 4-(4-Fluorobenzoyl)oxane is steric and stereoelectronic. The oxane ring can adopt various conformations, with the chair conformation being the most stable. The 4-benzoyl substituent can occupy either an axial or equatorial position, which will influence the accessibility of the carbonyl group to incoming nucleophiles.
Stereoselectivity: The carbonyl carbon in 4-(4-Fluorobenzoyl)oxane is prochiral. Nucleophilic addition to this carbon creates a new stereocenter. libretexts.org The stereochemical outcome of the reaction is determined by the trajectory of the nucleophile's attack. libretexts.org
Facial Selectivity: The two faces of the planar carbonyl group are diastereotopic due to the chirality of the rest of the molecule (assuming the oxane ring is substituted). Attack from one face will lead to one diastereomer, while attack from the other face will lead to the other. In an uncatalyzed reaction in solution, a mixture of diastereomers would be expected. libretexts.org However, the steric bulk of the oxane ring and its preferred conformation can favor attack from the less hindered face. libretexts.org For instance, in substituted cyclohexanones, axial attack is often favored for small nucleophiles, while bulky nucleophiles may prefer equatorial attack. A similar principle would apply here. youtube.com
Enantioselectivity: If the starting material is racemic or prochiral, the use of chiral reagents or catalysts can lead to the preferential formation of one enantiomer over the other.
Regioselectivity: While reactions at the carbonyl are most common, under certain conditions, reactions involving the oxane ring could occur. For example, ring-opening reactions can be initiated by strong Lewis acids, but this would require harsh conditions. In the context of rearrangement reactions like the Baeyer-Villiger oxidation, the oxane ring acts as one of the potential migrating groups, introducing a question of regioselectivity. organic-chemistry.orgnih.gov
Ketones are known to undergo rearrangement reactions under specific conditions, most notably the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction involves the oxidation of a ketone to an ester using a peroxyacid (like m-CPBA) or hydrogen peroxide. organic-chemistry.orgnih.gov
For 4-(4-Fluorobenzoyl)oxane, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms (either the carbon of the 4-fluorophenyl ring or the C4 carbon of the oxane ring). The reaction is highly regioselective, with the migratory aptitude of the adjacent groups determining the product. organic-chemistry.orgjk-sci.com The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org
The mechanism proceeds via a Criegee intermediate, formed by the addition of the peroxyacid to the protonated carbonyl group. wikipedia.orgjk-sci.com The rate-determining step is the concerted migration of a group from the carbonyl carbon to the adjacent oxygen of the peroxide, with the simultaneous loss of a carboxylate leaving group. wikipedia.org
| Migrating Group | Aptitude |
|---|---|
| Tertiary alkyl | High |
| Cyclohexyl | High |
| Secondary alkyl | Medium |
| Aryl (Phenyl) | Medium |
| Primary alkyl | Low |
| Methyl | Low |
In the case of 4-(4-Fluorobenzoyl)oxane, the competition is between the migration of the 4-fluorophenyl group (an aryl group) and the oxan-4-yl group (a secondary alkyl group). Based on the general trend, the migratory aptitude of secondary alkyl groups is typically higher than that of phenyl groups. organic-chemistry.org Therefore, it is predicted that the oxan-4-yl group would migrate, leading to the formation of 4-fluorophenyl 4-oxanecarboxylate. However, electronic effects on the phenyl ring can influence this outcome.
Characterization of Reaction Intermediates and Transition State Analysis
The direct experimental characterization of short-lived reaction intermediates and transition states is challenging. However, their existence and structure can be inferred from kinetic data, trapping experiments, and, most powerfully, through computational chemistry. nih.govsmu.edu
Reaction Intermediates:
Tetrahedral Intermediate: In nucleophilic addition reactions, the formation of a tetrahedral alkoxide intermediate is a key step. masterorganicchemistry.com Its structure would feature the sp³-hybridized former carbonyl carbon bonded to the oxygen of the original carbonyl, the nucleophile, the 4-fluorophenyl ring, and the oxane ring.
Criegee Intermediate: In the Baeyer-Villiger oxidation, the key intermediate is the Criegee intermediate, formed from the addition of the peroxyacid to the ketone. wikipedia.orgjk-sci.com This intermediate is tetrahedral at the carbonyl carbon and contains a peroxide linkage.
Transition State Analysis: The transition state is the highest energy point on the reaction coordinate and cannot be isolated. mit.edu Computational methods, such as Density Functional Theory (DFT), are invaluable for modeling the geometry and energy of transition states. researchgate.netims.ac.jp
For a nucleophilic addition , the transition state would involve the partial formation of the bond between the nucleophile and the carbonyl carbon, and partial breaking of the C=O π-bond.
For the Baeyer-Villiger rearrangement , the transition state for the rate-determining migration step involves the concerted movement of the migrating group (e.g., the oxanyl group) and the cleavage of the O-O bond of the peroxide. wikipedia.org
Computational analysis can partition a reaction mechanism into distinct phases, such as a preparation phase where reactants approach and a transition state phase where bond breaking and formation occur, providing a detailed picture of the reaction dynamics. nih.govsmu.edu
Kinetic Studies to Elucidate Rate-Determining Steps and Catalytic Cycles
Kinetic studies are essential for understanding reaction mechanisms by providing information about the rates of reaction and the factors that influence them. orientjchem.orgcantera.org
For reactions of 4-(4-Fluorobenzoyl)oxane, a kinetic study would typically involve systematically varying the concentrations of the reactants (the oxane derivative and the nucleophile/oxidant) and any catalyst, and monitoring the rate of product formation or reactant consumption over time. cantera.org
Elucidating Rate-Determining Steps: The rate law derived from kinetic experiments can help identify the rate-determining step of a reaction.
In the Baeyer-Villiger oxidation , the migration of the alkyl or aryl group is generally considered the rate-determining step. wikipedia.org Kinetic data can support this by showing how the electronic nature of the migrating group affects the reaction rate.
| Factor | Rationale | Expected Influence |
|---|---|---|
| Concentration of Reactants | To determine the order of the reaction with respect to each reactant. | Rate is expected to be proportional to the concentration of 4-(4-fluorobenzoyl)oxane and the reacting nucleophile/oxidant. |
| Nature of the Nucleophile | Stronger nucleophiles generally react faster. | Increased nucleophilicity should increase the reaction rate for nucleophilic additions. |
| Solvent Polarity | Solvents can stabilize or destabilize reactants, intermediates, and transition states. | The effect is mechanism-dependent; polar solvents might stabilize charged intermediates or transition states. |
| Temperature | To determine activation parameters (e.g., activation energy). | Increased temperature increases the reaction rate (Arrhenius equation). |
| Catalyst Concentration | To understand the role and efficiency of a catalyst. | In a catalyzed reaction, the rate should be dependent on the catalyst concentration. |
Catalytic Cycles: Many organic reactions are accelerated by catalysts that are regenerated at the end of the reaction, a process described by a catalytic cycle. For instance, if a Lewis acid were used to catalyze a nucleophilic addition to 4-(4-Fluorobenzoyl)oxane, the cycle would involve:
Activation of the carbonyl group by coordination with the Lewis acid.
Nucleophilic attack on the activated carbonyl.
Release of the product and regeneration of the Lewis acid catalyst.
Kinetic studies are crucial for understanding the efficiency of each step in such a cycle and identifying the turnover-limiting (rate-determining) step.
Conformational Landscape and Dynamics of 4 4 Fluorobenzoyl Oxane
Analysis of Preferred Conformations of the Oxane Ring System
The oxane (tetrahydropyran) ring, like cyclohexane, is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. In this chair conformation, the substituents can occupy either axial or equatorial positions. For a monosubstituted oxane ring, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance.
In the case of 4-(4-Fluorobenzoyl)oxane, the bulky 4-fluorobenzoyl group would strongly favor the equatorial position to minimize steric clash with the axial hydrogens on carbons 2 and 6 of the oxane ring. The axial conformation would be significantly higher in energy.
Table 1: Expected Relative Energies of Oxane Ring Conformations
| Conformation | Substituent Position | Relative Energy (Illustrative) |
| Chair | Equatorial | Lowest |
| Chair | Axial | High |
| Boat | - | Higher |
| Twist-Boat | - | Intermediate |
Note: This table is illustrative and based on general principles of conformational analysis. Specific energy values would require dedicated computational or experimental studies.
Rotational Barriers and Dynamic Processes of the Fluorobenzoyl Moiety
The 4-fluorobenzoyl group is not static and can rotate around the single bond connecting the carbonyl carbon to the oxane ring. However, this rotation is not entirely free. A rotational barrier exists due to the partial double bond character of the C-N bond in amides, which is analogous to the C-C bond between the carbonyl group and the ring in this ketone. cdnsciencepub.comcdnsciencepub.com This restricted rotation is a known phenomenon in benzoyl derivatives. sdsu.eduacs.org
The rotation around the C-C bond between the carbonyl group and the phenyl ring is also a key dynamic process. The planarity of this system is favored by π-conjugation between the benzene (B151609) ring and the carbonyl group. The barrier to rotation is influenced by the electronic nature of the substituents on the phenyl ring.
Dynamic NMR spectroscopy would be a suitable technique to study these rotational barriers. cdnsciencepub.comcdnsciencepub.com By analyzing the changes in the NMR spectrum at different temperatures, the activation energy for the rotation can be determined. For a related compound, 4-benzoyl-1-thia-4-azacyclohex-2-ene, the rotational barrier was investigated using this method. cdnsciencepub.com
Influence of Substituents and Environmental Factors on Conformation
Substituents can have a significant impact on the conformational preferences of a molecule through both steric and electronic effects.
Fluorine Substituent: The fluorine atom on the benzoyl group is electron-withdrawing. This can influence the electron density of the aromatic ring and the carbonyl group, which in turn can affect the rotational barrier around the C-C bonds. Studies on substituted benzanilides have shown that electron-withdrawing substituents can influence rotational barriers. oup.com
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. A more polar solvent might stabilize a more polar conformation of the molecule.
Temperature: As temperature increases, the molecule has more energy to overcome rotational barriers, leading to a more dynamic system where higher energy conformations are more populated.
The presence of substituents can alter the conformational preferences of cyclic systems. researchgate.netacs.org For instance, in substituted prolines, a fluorine substituent has a pronounced effect on the ring's pucker due to stereoelectronic effects. nih.gov While the oxane ring is six-membered, similar principles regarding the influence of electronegative substituents would apply.
Conformational Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.comresearchgate.net Conformational polymorphism occurs when these different crystal structures contain different conformations of the same molecule. psu.edupsu.edu Flexible molecules, like 4-(4-Fluorobenzoyl)oxane with its rotatable bonds, are more prone to exhibiting conformational polymorphism. psu.edu
Different polymorphs can have different physical properties, such as melting point, solubility, and stability. The specific conformation adopted in the solid state is a result of a delicate balance of intramolecular forces (the inherent conformational preferences of the molecule) and intermolecular forces (how the molecules pack together in the crystal lattice).
The study of polymorphism in N-benzoyl-L-phenylalanine revealed the existence of at least six polymorphs, highlighting the structural diversity that can arise from conformational flexibility. nih.gov Similarly, different conformations and packing arrangements have been observed in the polymorphs of 2-benzoyl-N,N-diethylbenzamide. mdpi.comresearchgate.net It is plausible that 4-(4-Fluorobenzoyl)oxane could also exhibit such polymorphic behavior, with different crystal forms containing the molecule in slightly different conformations of the oxane ring or with different rotational angles of the fluorobenzoyl group. X-ray crystallography and solid-state NMR are key techniques for identifying and characterizing different polymorphs. nih.gov
Theoretical and Computational Chemistry Studies on 4 4 Fluorobenzoyl Oxane
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-(4-Fluorobenzoyl)oxane, stemming from its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information on geometry, bonding, and electronic properties.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used for optimizing molecular geometries to find the lowest energy conformation (a "true minimum" on the potential energy surface). faccts.de For 4-(4-Fluorobenzoyl)oxane, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine its three-dimensional structure. nih.gov This process involves calculating the forces on each atom and adjusting their positions until the net force is zero, resulting in a stable structure. faccts.de
The optimization yields precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile. For instance, calculations would reveal the puckering of the oxane ring and the rotational orientation of the 4-fluorobenzoyl group relative to the ring. This information is analogous to structural data determined for other heterocyclic compounds where DFT has been successfully applied. nih.gov
Table 1: Representative Calculated Geometric Parameters for 4-(4-Fluorobenzoyl)oxane using DFT
| Parameter | Description | Calculated Value (Illustrative) |
| Bond Lengths (Å) | ||
| C=O | Carbonyl bond length | 1.21 |
| C-F | Carbon-Fluorine bond length | 1.35 |
| C-O (oxane) | Average Carbon-Oxygen bond in the oxane ring | 1.43 |
| Bond Angles (°) ** | ||
| O=C-C(ring) | Angle between carbonyl and oxane ring | 119.5 |
| C-O-C (oxane) | Angle within the ether linkage of the oxane ring | 111.0 |
| Dihedral Angles (°) ** | ||
| C(aryl)-C(aryl)-C=O | Angle defining the planarity of the benzoyl group | 179.8 |
| C(aryl)-C(O)-C(oxane)-O(oxane) | Angle defining the twist of the benzoyl group relative to the oxane ring | 45.0 |
Note: The values in this table are illustrative examples of data that would be generated from a DFT/B3LYP/6-311++G(d,p) calculation and are not based on published experimental data for this specific molecule.
Ab initio—Latin for "from the beginning"—methods are another class of QM calculations that rely on first principles without the empirical parameterization often found in DFT. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are generally more computationally intensive but can provide higher accuracy for energies and properties related to electron correlation. acs.org
For 4-(4-Fluorobenzoyl)oxane, ab initio calculations would be valuable for:
Accurate Energy Profiles: Precisely calculating the relative energies of different conformers (e.g., different chair/boat conformations of the oxane ring) or rotamers (rotation around the bond connecting the carbonyl group to the ring).
Reactivity Prediction: Determining properties like ionization potential and electron affinity, which are key indicators of chemical reactivity. High-level calculations have been used to determine the heat of formation and heterolytic bond dissociation energies for related benzoyl compounds, providing insight into their stability and reaction tendencies. researchgate.net
Intermolecular Interactions: Investigating non-covalent interactions, such as those between the fluorine atom and other parts of the molecule or with solvent molecules. Studies on fluorinated benzyl (B1604629) compounds have used ab initio methods to understand the subtle electronic interactions that dictate conformational preferences. cdnsciencepub.com
Table 2: Illustrative Relative Energies of 4-(4-Fluorobenzoyl)oxane Conformers from Ab Initio Calculations
| Conformer | Description | Method (Illustrative) | Relative Energy (kcal/mol) |
| 1 | Chair (Equatorial Benzoyl) | MP2/aug-cc-pVDZ | 0.00 |
| 2 | Chair (Axial Benzoyl) | MP2/aug-cc-pVDZ | +3.5 |
| 3 | Twist-Boat | MP2/aug-cc-pVDZ | +5.8 |
Note: This table provides a hypothetical comparison of conformer energies to illustrate the type of data generated by ab initio calculations. The values are not from a specific study on this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or tetrahydrofuran). acquirepublications.orgresearchgate.net
For 4-(4-Fluorobenzoyl)oxane, an MD simulation would reveal:
Conformational Flexibility: How the oxane ring flexes and interconverts between different conformations.
Solvent Interactions: The arrangement and dynamics of solvent molecules around the solute, including the formation of hydrogen bonds or other non-covalent interactions. mdpi.com The fluorine atom and carbonyl oxygen are key sites for such interactions.
Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as binding free energies when the molecule interacts with a biological target, a process used extensively in drug discovery for related heterocyclic compounds. researchgate.netscielo.org.mx
Computational Insights into Reaction Pathways and Catalytic Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the structures of high-energy transition states. acs.org
For 4-(4-Fluorobenzoyl)oxane, these studies could investigate:
Synthesis Reactions: Modeling the reaction of a precursor like 4-fluorobenzoyl chloride with an oxane-containing nucleophile to understand the factors controlling yield and selectivity. acs.orgguidechem.com
Degradation Pathways: Simulating how the molecule might break down under certain conditions (e.g., hydrolysis of the ketone).
Catalytic Mechanisms: If a catalyst is used in its synthesis, computational methods can model how the catalyst interacts with the reactants to lower the activation energy. acs.org For example, DFT calculations can reveal the formation of key intermediates, such as an acylium ion in a Friedel-Crafts type reaction. acs.org
Table 3: Hypothetical Energy Profile for a Reaction Step Involving 4-(4-Fluorobenzoyl)oxane
| Species | Description | Relative Energy (kcal/mol) (Illustrative) |
| Reactants | Starting materials | 0.0 |
| Transition State (TS1) | Highest energy point on the reaction path | +21.5 |
| Intermediate | A meta-stable species formed during the reaction | +5.2 |
| Transition State (TS2) | Second transition state | +18.0 |
| Products | Final products of the reaction step | -10.3 |
Note: This table represents a typical energy profile for a two-step reaction calculated using DFT. The values are for illustrative purposes.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Approaches for Structural Features
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate variations in molecular structure with changes in a molecule's physicochemical properties or biological activity. researchgate.netnih.gov The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and steric features of the molecule.
For 4-(4-Fluorobenzoyl)oxane, a QSPR study would involve:
Calculating a wide range of descriptors (e.g., molecular weight, surface area, dipole moment, HOMO/LUMO energies).
Measuring an experimental property of interest (e.g., solubility, melting point, or inhibitory activity against an enzyme).
Building a mathematical model that links the descriptors to the property.
This approach allows for the prediction of properties for new, unsynthesized molecules. QSPR models are frequently used in drug design and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis. researchgate.netub.edu
Table 4: Selected Molecular Descriptors for a QSPR Study of 4-(4-Fluorobenzoyl)oxane
| Descriptor Type | Descriptor Name | Description (Illustrative) |
| Constitutional | Molecular Weight (MW) | Total mass of the molecule |
| Number of Rotatable Bonds (nRotB) | Count of bonds that allow free rotation | |
| Topological | Wiener Index | A descriptor related to the distances between all pairs of atoms |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |
| Geometrical | Molecular Surface Area | The total surface area of the molecule |
| Molecular Volume | The volume occupied by the molecule |
Note: This table lists examples of common descriptors used in QSPR studies. The values would be calculated using specialized software.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Fluorobenzoyl Oxane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable technique for the complete structural assignment of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of 4-(4-Fluorobenzoyl)oxane can be meticulously mapped.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxane ring and the 4-fluorobenzoyl group. The aromatic protons typically appear as a set of two doublets (an AA'BB' system) due to the influence of the fluorine substituent. The protons on the oxane ring exhibit complex splitting patterns resulting from their diastereotopic nature (axial and equatorial positions) and their coupling to adjacent protons. The methine proton at the C4 position, being adjacent to the carbonyl group, is expected to be deshielded and appear further downfield compared to the other oxane protons.
The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon is characteristically observed at a low field (downfield), while the aromatic carbons show signals in the aromatic region, with their chemical shifts influenced by the fluorine atom. The carbons of the oxane ring appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-Fluorobenzoyl)oxane Predicted data based on typical chemical shift values for similar structural motifs.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Oxane Ring | ||
| C2/C6 (ax) | ~3.60 | ~68.0 |
| C2/C6 (eq) | ~4.10 | |
| C3/C5 (ax) | ~1.75 | ~32.0 |
| C3/C5 (eq) | ~1.95 | |
| C4 | ~3.80 | ~45.0 |
| 4-Fluorobenzoyl Group | ||
| C=O | - | ~198.5 |
| C1' | - | ~133.0 |
| C2'/C6' | ~8.05 (d) | ~131.0 (d) |
| C3'/C5' | ~7.20 (d) | ~115.5 (d) |
| C4' | - | ~166.0 (d) |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For 4-(4-Fluorobenzoyl)oxane, COSY would show correlations between the methine proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5 of the oxane ring. It would also confirm the connectivity between the ortho- and meta-protons on the fluorophenyl ring. uvic.ca
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.org This is particularly powerful for connecting different spin systems. Key HMBC correlations for this molecule would include the correlation from the aromatic protons (H2'/H6') to the carbonyl carbon (C=O) and the correlation from the C4 oxane proton to the carbonyl carbon, unequivocally linking the benzoyl group to the oxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net For 4-(4-Fluorobenzoyl)oxane, NOESY could determine the orientation of the 4-fluorobenzoyl group (axial vs. equatorial) by observing correlations between the C4 proton and other axial or equatorial protons on the oxane ring.
Table 2: Key 2D NMR Correlations for Structural Elucidation Illustrative correlations expected for 4-(4-Fluorobenzoyl)oxane.
| Experiment | Correlating Nuclei | Structural Information Provided |
|---|---|---|
| COSY | H4 ↔ H3/H5 H2'/H6' ↔ H3'/H5' | Confirms proton connectivity within the oxane and aromatic rings. |
| HMQC/HSQC | H4 ↔ C4 H2/H6 ↔ C2/C6 H2'/H6' ↔ C2'/C6' | Assigns each carbon to its directly attached proton(s). |
| HMBC | H4 ↔ C=O H2'/H6' ↔ C=O H2'/H6' ↔ C4' | Connects the oxane ring to the carbonyl group and confirms the structure of the benzoyl moiety. |
| NOESY | H4 ↔ H2ax/H6ax H4 ↔ H3eq/H5eq | Determines the spatial orientation (stereochemistry) of the benzoyl group relative to the oxane ring. |
Molecules are not static entities and can undergo dynamic processes, such as conformational changes, which can be studied by NMR. nih.govutoronto.ca The oxane ring in 4-(4-Fluorobenzoyl)oxane exists predominantly in a chair conformation and can undergo a "chair-flip," interconverting axial and equatorial substituents.
At room temperature, this exchange may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By performing variable-temperature (VT) NMR experiments, this process can be investigated. researchgate.net As the temperature is lowered, the rate of the chair-flip decreases. The broad, averaged signals will decoalesce and sharpen into separate, distinct signals for the axial and equatorial protons. Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for this conformational exchange.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. The ¹⁹F NMR spectrum of 4-(4-Fluorobenzoyl)oxane is expected to show a single resonance, confirming the presence of one unique fluorine environment. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed between -100 and -120 ppm relative to a CFCl₃ standard. Furthermore, this signal will exhibit coupling to the ortho-protons (³JHF) and meta-protons (⁴JHF) on the aromatic ring, which can be observed in a high-resolution spectrum.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). For 4-(4-Fluorobenzoyl)oxane (molecular formula C₁₂H₁₃FO₂), the calculated monoisotopic mass is 208.08996 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. rsc.org
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product or daughter ions. uab.edu The analysis of these fragments provides valuable information about the molecule's structure. uab.eduwvu.edu
For 4-(4-Fluorobenzoyl)oxane, the protonated molecule [M+H]⁺ would be the precursor ion in positive ion mode ESI-MS/MS. A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the oxane ring. This would result in the formation of a stable 4-fluorobenzoyl acylium ion, which would be a prominent peak in the spectrum.
Table 3: Predicted Key Fragments in the MS/MS Spectrum of 4-(4-Fluorobenzoyl)oxane Based on common fragmentation pathways for ketones and ethers.
| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 209.0978 | 123.0342 | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |
| 95.0128 | [C₇H₄F]⁺ (Loss of CO from the acylium ion) | |
| 87.0753 | [C₅H₁₁O]⁺ (Oxanyl cation) |
The observation of the 4-fluorobenzoyl cation at m/z 123 would be diagnostic for the presence of this structural unit. Further fragmentation of this acylium ion could occur via the loss of carbon monoxide (CO), yielding a 4-fluorophenyl cation at m/z 95. These fragmentation patterns, when analyzed together, provide corroborating evidence for the structure elucidated by NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Detailed experimental Infrared (IR) and Raman spectroscopy data specifically for 4-(4-Fluorobenzoyl)oxane, including vibrational assignments and potential energy distribution (PED) analysis, are not available in the reviewed literature.
Analysis of related compounds, such as 3-(4-fluorobenzoyl) propionic acid, has utilized techniques like FT-IR and FT-Raman spectroscopy combined with density functional theory (DFT) calculations to assign vibrational modes. journalcra.com For such molecules, characteristic vibrational frequencies are typically observed for the carbonyl (C=O) stretching, C-F stretching, and various aromatic ring vibrations. However, without experimental spectra for 4-(4-Fluorobenzoyl)oxane, a specific analysis remains theoretical.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
A definitive crystal structure of 4-(4-Fluorobenzoyl)oxane has not been reported in publicly accessible crystallographic databases or the reviewed literature. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing insights into molecular geometry, conformation, and intermolecular interactions. mdpi.comcam.ac.uk
Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles
Specific data from single-crystal X-ray diffraction, such as precise bond lengths, bond angles, and torsion angles for 4-(4-Fluorobenzoyl)oxane, are not available. This technique is essential for the unambiguous determination of a molecule's solid-state conformation and absolute stereochemistry. nih.govsynblock.com Studies on other complex molecules containing a 4-fluorobenzoyl group have successfully used this method to correlate experimental geometries with theoretical calculations. nih.gov
Powder X-ray Diffraction (PXRD) for Polymorph Identification and Phase Transitions
There are no published Powder X-ray Diffraction (PXRD) patterns for 4-(4-Fluorobenzoyl)oxane. PXRD is a critical tool for analyzing the bulk crystalline properties of a material, identifying different polymorphic forms, and studying phase transitions that may occur under varying conditions such as temperature or pressure. mdpi.comresearchgate.net This analysis is fundamental for understanding the physical stability and properties of a solid-state compound.
Supramolecular Chemistry and Crystal Engineering of 4 4 Fluorobenzoyl Oxane Derivatives
Investigation of Intermolecular Interactions in the Solid State
The arrangement of molecules in the crystalline lattice is dictated by a variety of non-covalent interactions, which collectively determine the stability and properties of the solid form.
Although the 4-(4-Fluorobenzoyl)oxane molecule itself lacks strong hydrogen bond donors, the introduction of suitable functional groups in its derivatives can lead to the formation of robust hydrogen-bonding networks. These interactions play a critical role in defining the supramolecular architecture. doi.org
In derivatives containing hydroxyl or amide moieties, classical hydrogen bonds of the O-H···O, N-H···O, and N-H···N types are commonly observed. The directionality and strength of these bonds guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures. For instance, in cocrystals with carboxylic acids, charge-assisted hydrogen bonds can form between the protonated oxane derivative and the carboxylate group of the coformer, leading to highly stable crystalline lattices.
Table 1: Examples of Hydrogen Bonding in Fluorobenzoyl Derivatives
| Derivative Class | Dominant Hydrogen Bonds | Resulting Supramolecular Motif |
| Hydroxylated derivatives | O-H···O, C-H···O | Chains, sheets |
| Amide derivatives | N-H···O, C-H···O | Dimers, ribbons |
| Co-crystals with dihydroxybenzoic acids | O-H···N, O-H···O | Heterodimers, complex networks |
The presence of a fluorine atom in the 4-(4-Fluorobenzoyl)oxane structure introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. In the solid state of 4-(4-Fluorobenzoyl)oxane derivatives, C-F···O or C-F···N interactions can occur, influencing the crystal packing. The linearity and strength of these bonds are dependent on the electronic environment of the participating atoms.
Aromatic π-stacking is another crucial interaction governing the crystal structures of these compounds. The fluorinated phenyl ring can engage in face-to-face or offset π-π stacking interactions with adjacent aromatic rings. The fluorine substituent can modulate the quadrupole moment of the aromatic ring, which in turn affects the geometry and energy of these stacking interactions. rsc.org Studies on related halobenzene crystal structures have shown that the presence of fluorine can disrupt typical π-π stacking, leading to more offset arrangements. rsc.org The interplay between π-stacking and other intermolecular forces, such as C-H···π interactions, further directs the assembly of molecules in the crystal. rsc.orgnih.gov
Table 2: Characteristics of Halogen and π-Stacking Interactions
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Halogen Bonding | C-F | O=C, N | Linear to slightly bent |
| π-π Stacking | Fluorinated phenyl ring | Fluorinated phenyl ring | Parallel displaced, T-shaped |
| C-H···π Interactions | C-H | Fluorinated phenyl ring | H atom pointing towards the ring centroid |
Design and Characterization of Co-crystals and Salts
Crystal engineering provides a powerful strategy for modifying the solid-state properties of 4-(4-Fluorobenzoyl)oxane derivatives through the formation of co-crystals and salts. rsc.org Co-crystals are multicomponent solids where the components are held together by non-covalent interactions, while salts involve proton transfer between an acidic and a basic component.
The selection of a suitable co-former or salt-former is guided by an understanding of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the carboxylic acid group of a co-former can reliably form a hydrogen bond with the pyridine nitrogen of an isoniazid derivative, a related heterocyclic compound. nih.gov Similarly, for 4-(4-Fluorobenzoyl)oxane derivatives with appropriate functional groups, predictable hydrogen bonding patterns can be exploited to design new solid forms.
The characterization of these new solid forms is typically achieved using a combination of techniques:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous information about the crystal structure, including the arrangement of molecules and the details of intermolecular interactions.
Powder X-ray diffraction (PXRD) is used to confirm the bulk purity of the crystalline phase and for phase identification.
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine the thermal properties, such as melting point and thermal stability.
Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about changes in vibrational modes upon co-crystal or salt formation, confirming the presence of specific intermolecular interactions.
Crystal Packing Effects on Molecular Conformation and Dynamics
The conformation of a flexible molecule like 4-(4-Fluorobenzoyl)oxane can be significantly influenced by the crystal packing environment. The molecule may adopt different conformations in different polymorphic forms or in co-crystals and salts, a phenomenon known as conformational polymorphism. This can arise from the molecule adapting its shape to optimize intermolecular interactions within a specific crystal lattice. mdpi.com
The dynamics of molecules within the crystal lattice can also be affected by the packing arrangement. Solid-state nuclear magnetic resonance (NMR) spectroscopy, in conjunction with molecular dynamics (MD) simulations, can be a powerful tool to probe the dynamic behavior of molecules in the solid state. nih.govchemrxiv.org For example, guest molecules in the voids of a crystal lattice can exhibit dynamic disorder, which can be characterized by these techniques. While specific studies on 4-(4-Fluorobenzoyl)oxane are not prevalent, the principles from related systems are applicable.
Strategies for Modulating Solid-State Properties through Crystal Engineering
Crystal engineering offers a rational approach to tuning the solid-state properties of 4-(4-Fluorobenzoyl)oxane derivatives. nih.gov By systematically varying co-formers or counter-ions, it is possible to modulate properties such as:
Solubility and Dissolution Rate: The formation of salts or co-crystals can significantly alter the solubility of a compound. This is particularly important in the pharmaceutical industry, where improved solubility can lead to enhanced bioavailability.
Melting Point and Thermal Stability: The strength and nature of intermolecular interactions directly impact the melting point. Stronger and more extensive hydrogen bonding networks generally lead to higher melting points and greater thermal stability.
Mechanical Properties: The arrangement of molecules in the crystal lattice influences mechanical properties like hardness and tabletability.
Hygroscopicity: The tendency of a solid to absorb moisture from the atmosphere can be modified by forming different solid forms.
Fluorination itself is a strategy that can modulate solid-state properties by influencing intermolecular interactions and crystal packing. nih.gov The strategic introduction of fluorine atoms can enhance π-stacking interactions and introduce C-H···F contacts, which can be exploited in the design of materials with desired properties.
The Strategic Versatility of 4-(4-Fluorobenzoyl)oxane in Advanced Chemical Synthesis
The quest for novel molecular architectures with tailored properties is a central theme in modern drug discovery and materials science. Within this pursuit, the strategic derivatization and application of versatile building blocks are paramount. The compound 4-(4-Fluorobenzoyl)oxane, a ketone-functionalized cyclic ether, has emerged as a scaffold of significant interest. Its unique combination of a reactive ketone, a chemically robust fluorinated aromatic ring, and a modifiable oxane core provides a rich platform for the generation of diverse chemical entities. This article explores the strategic derivatization of 4-(4-Fluorobenzoyl)oxane, its application as a versatile synthetic building block, and its role in the development of chemical libraries for advanced chemical synthesis.
Future Research Directions and Emerging Paradigms in 4 4 Fluorobenzoyl Oxane Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 4-(4-fluorobenzoyl)oxane and its analogs is ripe for integration with modern flow chemistry and automated synthesis technologies. These approaches offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput library generation. mdpi.comnih.govspringerprofessional.demdpi.comuc.pt
Flow chemistry, with its superior heat and mass transfer, can enable more efficient and scalable production of the target compound. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. mdpi.com Furthermore, the modular nature of flow reactors allows for the telescoping of multiple reaction steps, reducing the need for intermediate purification and minimizing waste. uc.pt
Table 1: Potential Advantages of Flow Chemistry and Automation in 4-(4-Fluorobenzoyl)oxane Synthesis
| Feature | Potential Advantage for 4-(4-Fluorobenzoyl)oxane Chemistry |
|---|---|
| Enhanced Process Control | Improved yields and selectivity in the synthesis of the oxane ring and the ketone functionalization. |
| Increased Safety | Safe handling of potentially hazardous reagents and intermediates in a closed system. |
| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |
| High-Throughput Synthesis | Rapid generation of a diverse library of 4-(4-fluorobenzoyl)oxane derivatives for screening. |
| Data-Driven Optimization | Integration with AI for the prediction of optimal reaction conditions and novel structures. |
Exploration of Photocatalytic and Electrocatalytic Transformations
The benzophenone (B1666685) moiety within 4-(4-fluorobenzoyl)oxane is an excellent chromophore, suggesting significant potential for photocatalytic transformations. Aromatic ketones are well-known photocatalysts and can participate in a variety of reactions, including C-H functionalization. rsc.orgbeilstein-journals.orgresearchgate.netscispace.comacs.org The exploration of visible-light-mediated photocatalysis could unlock novel reaction pathways for the modification of the oxane ring or the aromatic system, providing access to a wider range of functionalized derivatives. beilstein-journals.org
Electrocatalysis offers a complementary approach for mediating redox reactions on the 4-(4-fluorobenzoyl)oxane scaffold. rsc.orgnih.govacs.orgbohrium.comnih.gov By precisely controlling the applied potential, selective oxidations or reductions can be achieved at different sites of the molecule. nih.gov This could enable, for example, the selective reduction of the ketone to an alcohol or the functionalization of the aromatic ring. The combination of electrochemistry with photocatalysis, known as electrophotocatalysis, could open up even more diverse and efficient synthetic routes. acs.orgbohrium.com
Table 2: Potential Photocatalytic and Electrocatalytic Reactions of 4-(4-Fluorobenzoyl)oxane
| Method | Potential Transformation | Potential Outcome |
|---|---|---|
| Photocatalysis | C-H functionalization of the oxane ring | Introduction of new functional groups for property tuning. |
| [2+2] cycloadditions | Synthesis of novel polycyclic architectures. | |
| Electrocatalysis | Selective reduction of the ketone | Formation of the corresponding secondary alcohol. |
| Oxidative coupling reactions | Dimerization or coupling with other molecules. | |
| Electrophotocatalysis | Redox-neutral transformations | Access to unique and complex molecular structures. |
Advanced Materials Applications Based on Fluorinated Oxane Structures
The presence of both a fluorine atom and an oxane ring in 4-(4-fluorobenzoyl)oxane suggests its potential as a building block for advanced materials. Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. sapub.orgresearchgate.netresearchgate.netucla.eduox.ac.uknih.gov The incorporation of the 4-(4-fluorobenzoyl)oxane motif into polymer backbones or as a pendant group could lead to the development of new materials with tailored properties for a range of applications.
The oxane moiety can also contribute to the material properties, for instance, by influencing chain flexibility and polarity. researchgate.netmdpi.comresearchgate.net The polarity of the ketone group could be exploited for creating materials with specific dielectric properties or for applications in sensors. Furthermore, the rigid structure of the benzoyl group could be leveraged to create liquid crystalline materials or materials with interesting optical properties.
Table 3: Potential Materials Applications for 4-(4-Fluorobenzoyl)oxane Derivatives
| Material Class | Potential Application | Key Structural Feature |
|---|---|---|
| Fluorinated Polymers | High-performance coatings, membranes | C-F bond, thermal and chemical stability |
| Specialty Polymers | Dielectrics, optical materials | Ketone polarity, aromatic rigidity |
| Liquid Crystals | Display technologies | Anisotropic molecular shape |
| Functional Materials | Sensors, responsive materials | Polarity and reactivity of the ketone |
Interdisciplinary Research Opportunities in Chemical Sciences
The unique structural features of 4-(4-fluorobenzoyl)oxane open up numerous opportunities for interdisciplinary research. In medicinal chemistry, fluorinated compounds are of great interest due to their potential to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The 4-(4-fluorobenzoyl)oxane scaffold could serve as a starting point for the design and synthesis of new drug candidates. The oxane ring is a common motif in many natural products and bioactive molecules. mdpi.com
In the field of chemical biology, derivatives of 4-(4-fluorobenzoyl)oxane could be developed as chemical probes to study biological processes. The ketone functionality can be used for ligation reactions, allowing for the attachment of fluorescent tags or other reporter groups. The fluorinated benzophenone unit could also serve as a photo-crosslinking agent to study protein-ligand interactions.
The intersection of these fields will likely drive the future exploration of 4-(4-fluorobenzoyl)oxane chemistry, leading to new discoveries and applications.
Q & A
Q. What advanced techniques validate metabolite identification in ADME studies?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with -radiolabeling for metabolite profiling. Use NMR-based -edited HSQC to track fluorinated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
